
Tert-butyl 2-pyrrolidin-3-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-pyrrolidin-3-ylpropanoate is a chemical compound with the molecular formula C13H23NO2. It is commonly used in scientific research as a precursor for the synthesis of other compounds. The compound is also known by its alternative name, tert-butyl 3-pyrrolidin-2-ylpropanoate. The purpose of
Mecanismo De Acción
The mechanism of action of tert-butyl 2-pyrrolidin-3-ylpropanoate is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, tert-butyl 2-pyrrolidin-3-ylpropanoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl 2-pyrrolidin-3-ylpropanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase and lipoxygenase enzymes. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities in animal models. Tert-butyl 2-pyrrolidin-3-ylpropanoate has also been shown to exhibit anti-tumor and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-pyrrolidin-3-ylpropanoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. In addition, the compound is stable under normal lab conditions and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is relatively expensive compared to other pyrrolidine-based compounds. In addition, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of tert-butyl 2-pyrrolidin-3-ylpropanoate in scientific research. One direction is the synthesis of new pyrrolidine-based compounds with improved anti-inflammatory, anti-tumor, and anti-viral activities. Another direction is the study of the mechanism of action of tert-butyl 2-pyrrolidin-3-ylpropanoate and its derivatives. This can help in the development of new drugs with improved efficacy and fewer side effects. Finally, the use of tert-butyl 2-pyrrolidin-3-ylpropanoate in combination with other drugs can be explored to enhance their therapeutic effects.
Métodos De Síntesis
Tert-butyl 2-pyrrolidin-3-ylpropanoate can be synthesized through a simple process involving the reaction of tert-butyl 2-bromoacetate with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 2-pyrrolidin-3-ylpropanoate as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
Tert-butyl 2-pyrrolidin-3-ylpropanoate is widely used in scientific research as a precursor for the synthesis of other compounds. The compound can be used for the synthesis of various pyrrolidine-based compounds such as pyrrolidine-3-carboxylic acid, pyrrolidine-3,4-dicarboxylic acid, and pyrrolidine-2,3-dicarboxylic acid. These compounds have various applications in the pharmaceutical industry as they exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Propiedades
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGRJOEKWVCJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)
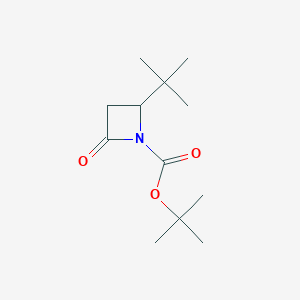
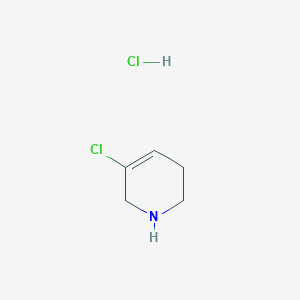
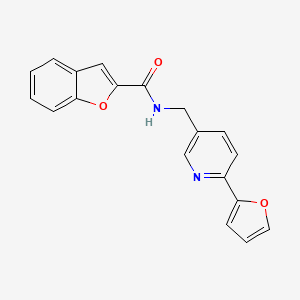
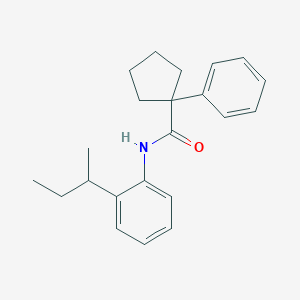
![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)
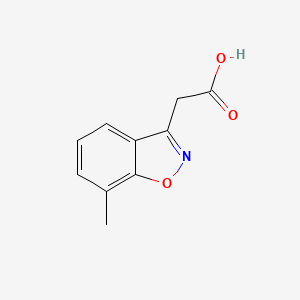
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
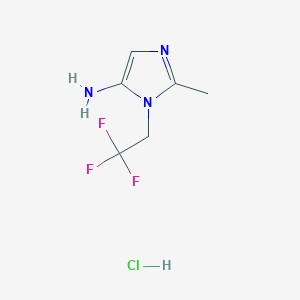
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)